Cas no 2197877-53-3 (4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine)
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
- 4-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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- Inchi: 1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2
- InChI Key: KJQARTSKMPPRRV-UHFFFAOYSA-N
- SMILES: O(C1=C2C(CCC2)=NC=N1)CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 1.9
- Topological Polar Surface Area: 35
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1119-2μmol |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-5μmol |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-10μmol |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-20μmol |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-1mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-2mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-3mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-4mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-5mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1119-10mg |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine |
2197877-53-3 | 10mg |
$118.5 | 2023-09-07 |
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
4-(Cyclopropylmethoxy)-5H,6H,7H-Cyclopenta[d]pyrimidine: A Comprehensive Overview
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS No. 2197877-53-3) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The cyclopenta[d]pyrimidine core of this molecule is a fused bicyclic system, combining a five-membered cyclopentane ring with a pyrimidine ring. The presence of a cyclopropylmethoxy substituent further enhances the compound's structural complexity and functional diversity.
The synthesis of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining product quality. This method has been particularly effective in constructing the cyclopenta[d]pyrimidine framework, a critical step in the overall synthesis process.
From a pharmacological perspective, 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine exhibits intriguing biological activities. Research has demonstrated that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory agents. Additionally, studies have highlighted its potential as a modulator of cellular signaling pathways, particularly those involving protein kinases. These findings underscore the compound's versatility and its potential applications in drug discovery.
The structural features of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine play a crucial role in its biological activity. The cyclopropylmethoxy group introduces steric hindrance and electronic effects that influence the molecule's interactions with biological targets. Recent computational studies have employed molecular docking techniques to elucidate the binding modes of this compound with various protein targets. These studies have provided valuable insights into the molecular mechanisms underlying its pharmacological effects.
In terms of applications, 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine holds significant potential in the field of medicinal chemistry. Its ability to modulate key cellular pathways makes it an attractive lead compound for drug development programs targeting inflammatory diseases and other conditions associated with dysregulated signaling pathways. Furthermore, its unique structure suggests that it could serve as a scaffold for the design of more complex molecules with enhanced therapeutic profiles.
Looking ahead, ongoing research is focused on expanding our understanding of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine's properties and applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area. As our knowledge of this compound continues to grow, it is likely to play an increasingly important role in both basic research and applied drug development.
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